molecular formula C27H17N3O3S2 B383054 8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one CAS No. 379244-60-7

8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

Cat. No.: B383054
CAS No.: 379244-60-7
M. Wt: 495.6g/mol
InChI Key: GIAFEIGMWRCIGB-UHFFFAOYSA-N
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Description

5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thieno[2’,3’4,5]pyrimido[2,1-a]phthalazin-8-one core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group: This step often involves a nucleophilic substitution reaction where the dioxin moiety is introduced.

    Thioether formation: The final step involves the formation of the thioether linkage, typically through a reaction between a thiol and a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reaction conditions but can include sulfoxides, sulfones, reduced derivatives, and various substituted aromatic compounds.

Scientific Research Applications

5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It is used as a probe in various biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the biological context but often involve binding to active sites or modulating signaling pathways. The compound’s unique structure allows it to interact with multiple targets, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
  • 2,3-Dihydrobenzo[b][1,4]dioxin-5-ol
  • 2,3-Dihydro-N-methyl-N-[2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl]-1,4-benzodioxin-6-carboxamide

Uniqueness

What sets 5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one apart is its combination of multiple heterocyclic rings and functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17N3O3S2/c31-27-23-20(16-6-2-1-3-7-16)15-34-26(23)28-24-18-8-4-5-9-19(18)25(29-30(24)27)35-17-10-11-21-22(14-17)33-13-12-32-21/h1-11,14-15H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAFEIGMWRCIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)SC3=NN4C(=NC5=C(C4=O)C(=CS5)C6=CC=CC=C6)C7=CC=CC=C73
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101111708
Record name 5-[(2,3-Dihydro-1,4-benzodioxin-6-yl)thio]-9-phenyl-8H-thieno[2′,3′:4,5]pyrimido[2,1-a]phthalazin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379244-60-7
Record name 5-[(2,3-Dihydro-1,4-benzodioxin-6-yl)thio]-9-phenyl-8H-thieno[2′,3′:4,5]pyrimido[2,1-a]phthalazin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379244-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,3-Dihydro-1,4-benzodioxin-6-yl)thio]-9-phenyl-8H-thieno[2′,3′:4,5]pyrimido[2,1-a]phthalazin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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